N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound with a molecular formula of C20H26N2O3S. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a dimethylphenyl group, making it a unique and versatile molecule in various scientific fields.
Mechanism of Action
Mode of Action
It is known that many piperazine derivatives interact with various receptors in the body, such as dopamine, serotonin, and adrenergic receptors
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully understood. As a piperazine derivative, it is likely to be well absorbed in the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of the compound. Specific information on how these factors influence the action of n-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dimethylphenylamine with piperazine in the presence of a suitable solvent and catalyst.
Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, under controlled conditions.
Acetylation: The final step involves the acetylation of the sulfonylated piperazine derivative using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide: Similar structure but with an amino group instead of a dimethylphenyl group.
N-Phenylacetamide: Lacks the piperazine and sulfonyl groups, making it less complex.
N-[4-(1,1-Dimethylethyl)phenyl]acetamide: Contains a tert-butyl group instead of the piperazine-sulfonyl moiety.
Uniqueness
N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring and sulfonyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-4-7-19(14-16(15)2)22-10-12-23(13-11-22)27(25,26)20-8-5-18(6-9-20)21-17(3)24/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHDZFVWHFVJOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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